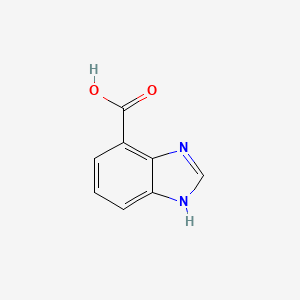

1H-benzimidazole-4-carboxylic acid

概要

説明

1H-Benzimidazole-4-carboxylic acid (1H-Bz-4-COOH) is an aromatic heterocyclic compound that is a member of the benzimidazole family. It is a versatile organic compound with many uses in synthetic chemistry, scientific research, and other fields.

科学的研究の応用

Crystallographic Properties

1H-Benzimidazole-2-carboxylic acid has been studied for its crystallization properties, particularly in its monohydrate form. It exists in a zwitterionic form and forms a two-dimensional network through hydrogen bonds (Krawczyk, Gdaniec, & Sa˛czewski, 2005).

Lanthanide Coordination Polymers

A series of lanthanide coordination polymers have been synthesized using 1H-benzimidazole-2-carboxylic acid. These polymers exhibit unique structural features and luminescence properties, making them potentially useful in optical applications (Xia et al., 2013).

Synthesis Methodologies

Efficient synthesis methods have been developed using 1H-benzimidazole-4-carboxylic acid. These include a one-pot synthesis approach for benzimidazoles, offering a simplified and effective method for producing these compounds (Barasa & Yoganathan, 2018).

Metal-Organic Frameworks

1H-Benzimidazole derivatives have been utilized in constructing metal-organic frameworks (MOFs) with interesting properties like luminescence and thermal stability. These frameworks find applications in areas such as material science and catalysis (Yao, Che, & Zheng, 2008).

Coordination Compounds in Medicine

Novel vanadium coordination compounds incorporating 1H-benzimidazole-2-carboxylic acid have shown promising antidiabetic activity and luminescent properties. This indicates potential applications in medical imaging and therapy (Fernández et al., 2016).

Supramolecular Chemistry

This compound forms various supramolecular structures, highlighting its role in the formation of complex molecular architectures. These structures are stabilized by extensive hydrogen bonding and have potential applications in materials science and nanotechnology (Zhai, 2009).

Detection and Analysis

Benzimidazole-based optical probes derived from 1H-benzimidazole have been developed for selective detection of multiple cations. This has implications in environmental monitoring and analytical chemistry (Kumar, Chhatwal, & Gupta, 2012).

Catalysis

Oxorhenium(V) complexes with 1H-benzimidazole-2-carboxylic acid have been synthesized and shown to be effective catalysts in epoxidation reactions. This underlines the importance of 1H-benzimidazole derivatives in catalytic processes (Machura et al., 2014).

作用機序

Target of Action

1H-Benzimidazole-4-carboxylic acid, a derivative of benzimidazole, has been found to have a strong binding affinity to the fibroblast growth receptor 3 (FGFR3) . FGFR3 is a protein that plays a crucial role in cell division and regulation of cell growth. It is often associated with various types of cancers when mutated or overexpressed .

Mode of Action

The compound interacts with its target, FGFR3, by inhibiting its phosphorylation . Phosphorylation is a process that activates many proteins, and by inhibiting this process, the compound can induce tumor cell death . This interaction results in changes in the cellular environment, leading to the inhibition of tumor progression .

Biochemical Pathways

It is known that the compound’s interaction with fgfr3 can lead to changes in various cellular processes, including cell division and growth . These changes can affect downstream pathways, potentially leading to the death of tumor cells .

Result of Action

The primary result of the action of this compound is the induction of tumor cell death . By inhibiting the phosphorylation of FGFR3, the compound can disrupt the normal functioning of this protein, leading to changes in cell division and growth . These changes can ultimately lead to the death of tumor cells .

Safety and Hazards

将来の方向性

Benzimidazole derivatives have significant importance as chemotherapeutic agents in diverse clinical conditions. Several promising therapeutic candidates are undergoing human trials, and some of these are going to be approved for clinical use . In the future, the benzimidazole scaffolds might be fused with another heterocyclic ring system to explore several novel chemically stable and potent pharmacological agents against several rare or critical diseases or with better pharmacokinetic and pharmacodynamic profiles .

特性

IUPAC Name |

1H-benzimidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c11-8(12)5-2-1-3-6-7(5)10-4-9-6/h1-4H,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVQNAFBGAWCMLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)NC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378068 | |

| Record name | 1H-benzimidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

46006-36-4 | |

| Record name | 1H-benzimidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Benzimidazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 1H-benzimidazole-4-carboxylic acid exert its cardioprotective effects?

A: Research suggests that this compound derivatives, specifically KR-33889 and its metabolite KR-34285, demonstrate cardioprotective effects by acting as potent inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1) []. PARP-1, when overactivated during myocardial ischemia, contributes to cell death. By inhibiting PARP-1, these compounds mitigate the damage caused by ischemia-reperfusion injury in cardiac tissue [].

Q2: Beyond its role in PARP-1 inhibition, are there other applications for this compound?

A: Yes, this compound can be used as a building block in the synthesis of Metal-Organic Frameworks (MOFs) []. The carboxylic acid group enables its incorporation as a linker within the MOF structure. Specifically, it has been utilized in the ligand functionalization of Ni-MOF-74, where it contributes to the framework's porosity and influences its CO2 adsorption properties [].

Q3: How does the structure of this compound derivatives impact their activity?

A: Structure-activity relationship (SAR) studies are crucial in understanding how modifications to the this compound core influence its activity. For instance, research on GPR39 agonists, such as LY2784544 and GSK2636771, which contain the this compound scaffold, has revealed the importance of specific substituents and their influence on zinc-dependent allosteric modulation of the receptor [].

Q4: Are there efficient synthetic methods available for preparing 2-aryl-1H-benzimidazole-4-carboxylic acids?

A: Yes, 2-aryl-1H-benzimidazole-4-carboxylic acids can be efficiently synthesized via the oxidative cyclization of 2,3-diaminobenzoic acid with various aromatic aldehydes []. This method offers a streamlined approach to generate a diverse library of these compounds for further investigation.

Q5: What are the potential advantages of oral administration of KR-33889 compared to intravenous administration?

A: KR-33889, a derivative of this compound, has shown promising results when administered orally in preclinical models of myocardial infarction []. Oral administration offers significant advantages in terms of patient convenience, ease of administration, and potential for long-term treatment compliance, making it a more desirable route for drug delivery compared to intravenous administration [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[Amino(3-pyridinyl)methylene]malononitrile](/img/structure/B1272086.png)

![(4-Aminophenyl)[4-(2-pyrimidinyl)piperazino]-methanone](/img/structure/B1272092.png)

![4-[(5-Formyl-2-pyridinyl)oxy]benzenecarbonitrile](/img/structure/B1272096.png)

![2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal](/img/structure/B1272112.png)